2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
This compound is a thieno[3,2-d]pyrimidin-4-one derivative featuring a 1,2,4-oxadiazole substituent linked via a sulfanyl bridge. Its structure includes a 4-ethoxyphenyl group attached to the oxadiazole ring and a pentyl chain at the 3-position of the pyrimidinone core . Thieno-pyrimidinone scaffolds are known for their pharmacological relevance, including kinase inhibition and anticancer properties. The incorporation of the 1,2,4-oxadiazole moiety—a bioisostere for ester or amide groups—may improve metabolic stability or binding affinity to biological targets .
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S2/c1-3-5-6-12-26-21(27)19-17(11-13-30-19)23-22(26)31-14-18-24-20(25-29-18)15-7-9-16(10-8-15)28-4-2/h7-11,13H,3-6,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTRXQWTEZUQHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Several structurally related compounds highlight the impact of substituent variations on physicochemical and biological properties:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The ethoxyphenyl group in the target compound contrasts with methoxyphenyl (e.g., ) or chlorophenyl (e.g., ) substituents in analogues. Ethoxy’s larger alkyl chain increases steric bulk but may reduce solubility compared to methoxy.
- Heterocyclic Variations: Replacing oxadiazole with isoxazole () or thiophene () alters hydrogen-bonding capacity and aromatic stacking interactions.
- Alkyl Chain Length: The pentyl chain in the target compound confers higher lipophilicity (logP ~5.2 estimated) compared to ethyl (logP ~3.8) or propenyl (logP ~4.1) chains, impacting bioavailability .
Bioactivity and Pharmacological Potential
- The oxadiazole moiety may resist hydrolysis better than esters, enhancing stability .
- Thiophene Analogue (): Reported as a PDE5 inhibitor (IC₅₀ = 12 nM), highlighting the importance of the thieno-pyrimidinone core in enzyme binding.
- Isoxazole Derivative (): Exhibited antiproliferative activity (IC₅₀ = 1.8 µM in HeLa cells), attributed to the isoxazole’s ability to chelate metal ions in catalytic sites.
Physicochemical Properties
- Solubility: The pentyl chain in the target compound reduces aqueous solubility (<10 µg/mL predicted) compared to methoxyphenyl derivatives (>50 µg/mL, ).
- Stability: Oxadiazole’s resistance to metabolic degradation (e.g., vs. ester-containing analogues in ) may improve half-life.
- Spectroscopic Data: NMR shifts for the thieno-pyrimidinone core (δ 7.2–8.1 ppm for aromatic protons) align with analogues, but substituents like ethoxyphenyl cause downfield shifts in regions analogous to those reported in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
